2,4-dichloro-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
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Overview
Description
2,4-dichloro-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes dichlorobenzamide and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then coupled with the dichlorobenzamide moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzamide or oxadiazole rings.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2,4-dichloro-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, disrupting cellular processes and leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating key signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(3-methoxyphenyl)benzamide
- 2,4-dichloro-N-(2-hydroxy-5-methoxyphenyl)benzamide
- 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
What sets 2,4-dichloro-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide apart from similar compounds is its unique combination of dichlorobenzamide and oxadiazole moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H15Cl2N3O3 |
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Molecular Weight |
440.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H15Cl2N3O3/c1-29-15-6-4-5-13(11-15)21-26-27-22(30-21)17-7-2-3-8-19(17)25-20(28)16-10-9-14(23)12-18(16)24/h2-12H,1H3,(H,25,28) |
InChI Key |
OWBSFQKUYAVTJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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